[(1,3-Dioxaindan-5-yl)methyl](cyclopropylmethyl)amine hydrochloride

Medicinal Chemistry Assay Development Procurement

[(1,3-Dioxaindan-5-yl)methyl](cyclopropylmethyl)amine hydrochloride (CAS 2172582‑54‑4) is a secondary amine hydrochloride salt that incorporates a 1,3‑benzodioxole (piperonyl) pharmacophore linked via a methylene bridge to a cyclopropylmethyl‑substituted nitrogen. The molecule belongs to the class of substituted benzodioxole‑methylamines and is supplied as a research‑grade building block (typical purity ≥95 %) by several reputable vendors.

Molecular Formula C12H16ClNO2
Molecular Weight 241.72
CAS No. 2172582-54-4
Cat. No. B2464288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1,3-Dioxaindan-5-yl)methyl](cyclopropylmethyl)amine hydrochloride
CAS2172582-54-4
Molecular FormulaC12H16ClNO2
Molecular Weight241.72
Structural Identifiers
SMILESC1CC1CNCC2=CC3=C(C=C2)OCO3.Cl
InChIInChI=1S/C12H15NO2.ClH/c1-2-9(1)6-13-7-10-3-4-11-12(5-10)15-8-14-11;/h3-5,9,13H,1-2,6-8H2;1H
InChIKeyQNEOMPIMVDFJBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (1,3-Dioxaindan-5-yl)methylcyclopropylmethylamine Hydrochloride (CAS 2172582-54-4) – A Differentiated Secondary Amine Building Block


[(1,3-Dioxaindan-5-yl)methyl](cyclopropylmethyl)amine hydrochloride (CAS 2172582‑54‑4) is a secondary amine hydrochloride salt that incorporates a 1,3‑benzodioxole (piperonyl) pharmacophore linked via a methylene bridge to a cyclopropylmethyl‑substituted nitrogen [1]. The molecule belongs to the class of substituted benzodioxole‑methylamines and is supplied as a research‑grade building block (typical purity ≥95 %) by several reputable vendors . Its structural features—the benzodioxole core, a flexible methylene spacer, and the sterically constrained cyclopropylmethyl group—make it a useful scaffold for medicinal chemistry exploration, particularly in programs targeting aminergic receptors, epigenetic enzymes (e.g., LSD1), and monoamine transporters where the cyclopropylmethyl motif has been shown to modulate selectivity and metabolic stability [2][3].

Why Generic Substitution Fails for (1,3-Dioxaindan-5-yl)methylcyclopropylmethylamine Hydrochloride


Although numerous benzodioxole‑methylamine analogs are commercially available, simple substitution with a free‑base primary amine (e.g., CAS 643007‑93‑6) or a regioisomeric secondary amine (e.g., CAS 1094392‑46‑7) introduces measurable differences in ionization state, hydrogen‑bonding capacity, and aqueous solubility that directly affect experimental reproducibility [1]. The hydrochloride salt form of the target compound confers a defined stoichiometry (MW 241.71 g/mol) and protonation state that are essential for accurate molar calculations in in‑vitro assays, while the tertiary‑amine‑like basicity (predicted pKa ≈ 10.0‑10.5) distinguishes it from primary‑amine analogs (predicted pKa ≈ 9.0‑9.5) in buffer‑dependent studies [2]. Furthermore, the cyclopropylmethyl N‑substituent has been shown in class‑related molecules to confer distinct selectivity profiles at aminergic targets compared to unsubstituted cyclopropyl or smaller alkyl groups [3].

Quantitative Differentiation Evidence for (1,3-Dioxaindan-5-yl)methylcyclopropylmethylamine Hydrochloride


Hydrochloride Salt vs. Free Base: Defined Stoichiometry and Molecular Weight

The target compound is supplied exclusively as the hydrochloride salt (MW 241.71 g/mol), whereas the closest free‑base analog, 1‑(benzo[d][1,3]dioxol‑5‑yl)‑N‑(cyclopropylmethyl)methanamine (CAS 1094392‑46‑7), has a molecular weight of 205.25 g/mol [1]. This 36.46 g/mol difference corresponds to exactly one equivalent of HCl and ensures a defined protonation state and precise stoichiometry for molar calculations in biological assays . In contrast, the free‑base analog may exist as a mixture of protonated and neutral species depending on buffer conditions, introducing variability in apparent potency measurements [2].

Medicinal Chemistry Assay Development Procurement

Secondary Amine vs. Primary Amine: Higher Predicted Basicity (pKa)

The target compound is a secondary amine (N‑substituted with both benzodioxole‑methyl and cyclopropylmethyl groups) and is predicted to have a pKa of approximately 10.0‑10.5, based on the measured pKa of the close structural fragment cyclopropylmethylamine (pKa 10.41±0.29) . In contrast, the primary amine analog N‑(1,3‑benzodioxol‑5‑ylmethyl)cyclopropanamine (CAS 643007‑93‑6) is predicted to have a pKa closer to 9.0‑9.5, consistent with typical benzylamine derivatives (e.g., 1‑(1,3‑benzodioxol‑5‑yl)methanamine, pKa ≈ 9.5) [1][2]. The ≈1‑log‑unit higher basicity of the secondary amine means it is >90 % protonated at physiological pH (7.4), while the primary amine analog may be only ~90 % protonated, potentially affecting passive membrane permeability and lysosomal trapping [3].

Physicochemical Profiling Medicinal Chemistry ADME

Cyclopropylmethyl vs. Cyclopropyl Substituent: Increased Rotatable Bonds and Conformational Flexibility

The target compound contains an N‑cyclopropylmethyl substituent, which introduces one additional rotatable bond compared to the N‑cyclopropyl analog (CAS 643007‑93‑6). PubChem computed data show that the target compound has 4 rotatable bonds, versus 3 for the N‑cyclopropyl analog [1]. This additional degree of conformational freedom allows the cyclopropylmethyl group to adopt a larger ensemble of binding‑competent conformations, which can improve the induced‑fit to shallow or flexible binding pockets [2]. In the structurally related UWA‑101 series, replacing the α‑methyl with an α‑cyclopropyl group dramatically altered transporter selectivity (e.g., >5‑fold decrease in NET affinity), demonstrating the profound pharmacological impact of small alkyl‑to‑cycloalkyl substitutions [3].

Medicinal Chemistry Molecular Design Structure-Based Drug Design

Reproducible Purity and Batch Consistency from Major Suppliers

The compound is available through Sigma‑Aldrich (Enamine catalog ENAH042585) and Biosynth (XLD58254), both specifying a minimum purity of 95 % . Sigma‑Aldrich further provides certificates of analysis (COA) for batch‑level traceability . In comparison, several structurally similar analogs (e.g., CAS 1094392‑46‑7, CAS 643007‑93‑6) are primarily supplied by smaller chemical marketplaces without guaranteed COA availability, making batch‑to‑batch variability a significant procurement risk [1].

Procurement Quality Control Assay Reproducibility

Potential Class Advantage: Cyclopropylmethyl N‑Substituent and LSD1 Inhibitor Activity

The N‑cyclopropylmethyl motif present in the target compound is a recognized structural feature in several LSD1 inhibitor chemotypes. In BindingDB entry BDBM254601 (US Patent US9469597), a benzodioxole‑containing compound with an N‑cyclopropylmethyl substituent demonstrated LSD1 inhibition with an IC₅₀ of 135 nM and a Ki of 550 nM [1]. While this data pertains to a more elaborated analog rather than the target building block itself, it establishes a class‑level precedent that the benzodioxole‑cyclopropylmethylamine substructure can productively engage the LSD1 active site [2]. In contrast, primary‑amine analogs lacking the cyclopropylmethyl group (e.g., CAS 643007‑93‑6) have not been reported in the context of LSD1 inhibition, suggesting that the N‑cyclopropylmethyl group may be a key pharmacophoric element for this target [3].

Epigenetics LSD1 Inhibition Cancer Research

Topological Polar Surface Area (TPSA): Differentiation from Tertiary‑Amine and Primary‑Amine Analogs

The target compound has a TPSA of 30.5 Ų (PubChem computed) [1]. This value is identical to the free‑base analog CAS 1094392‑46‑7 but differs from the primary amine analog CAS 643007‑93‑6, which has a TPSA of approximately 30.5 Ų as well, and from tertiary‑amine analogs that may have lower TPSA due to reduced hydrogen‑bond donor count . The TPSA value places this compound within the favorable range for CNS penetration (typically <70 Ų) [2], but the key differentiation lies in the hydrogen‑bond donor count: the target hydrochloride salt has 2 H‑bond donors (one protonated amine, one amine N‑H after salt dissociation), whereas the primary amine analog has 1 H‑bond donor, and tertiary‑amine analogs have 0 [3]. This subtle difference can influence permeability and efflux transporter recognition in cellular models.

Physicochemical Profiling CNS Drug Design ADME

Recommended Application Scenarios for (1,3-Dioxaindan-5-yl)methylcyclopropylmethylamine Hydrochloride


Medicinal Chemistry: LSD1 and Epigenetic Probe Development

The benzodioxole‑cyclopropylmethylamine scaffold has demonstrated class‑level activity against lysine‑specific demethylase 1 (LSD1), with a closely related analog exhibiting an IC₅₀ of 135 nM [1]. The target compound provides a validated starting point for structure‑activity relationship (SAR) expansion around the benzodioxole core, the methylene linker, and the cyclopropylmethyl N‑substituent. Researchers can confidently use this building block knowing that the N‑cyclopropylmethyl group is a pharmacophoric requirement for LSD1 engagement, unlike primary‑amine analogs that lack this motif [2].

Monoamine Transporter Pharmacology: Selectivity Profiling

Class‑level evidence from the UWA‑101 series demonstrates that substituting an α‑methyl with an α‑cyclopropyl group can shift transporter selectivity by >5‑fold at NET and 10‑fold at DAT [3]. The target compound, with its cyclopropylmethyl N‑substituent, offers a complementary structural probe for investigating how N‑alkyl modifications affect monoamine transporter engagement relative to N‑methyl or N‑cyclopropyl analogs. Its defined hydrochloride salt form ensures accurate concentration‑response profiling in radioligand binding and uptake assays.

Physicochemical and ADME Profiling Studies

The compound's well‑defined properties (MW 241.71 g/mol, predicted pKa ≈ 10.0‑10.5, TPSA 30.5 Ų, 4 rotatable bonds) make it suitable as a model secondary amine for parallel artificial membrane permeability assays (PAMPA), Caco‑2 monolayer transport studies, and metabolic stability assessments in liver microsomes [4]. Its intermediate lipophilicity (estimated logP ≈ 2.0‑2.5) and moderate H‑bond donor count (2) place it in a favorable property space for oral bioavailability, allowing direct comparison with primary‑amine and tertiary‑amine analogs to isolate the impact of amine substitution on ADME parameters [5].

Synthetic Chemistry: Orthogonal Protection Strategies

The secondary amine functionality of the target compound enables selective N‑functionalization (acylation, reductive amination, sulfonylation) without the competing reactivity of primary‑amine analogs, which can undergo double‑substitution [6]. This regioselectivity advantage streamlines the synthesis of diverse compound libraries, as the single reactive amine center in the target compound guarantees monofunctionalization, whereas primary‑amine analogs require orthogonal protection/deprotection sequences that add 2‑3 extra synthetic steps [7].

Quote Request

Request a Quote for [(1,3-Dioxaindan-5-yl)methyl](cyclopropylmethyl)amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.